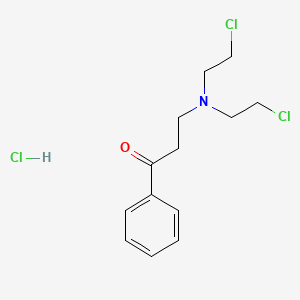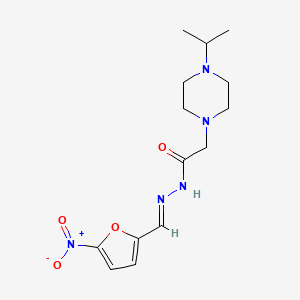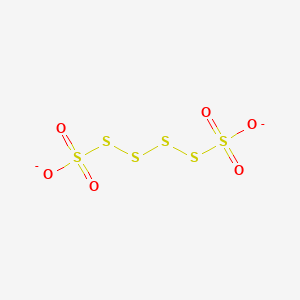![molecular formula C10H13ClN2 B14687476 N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide CAS No. 27159-76-8](/img/structure/B14687476.png)
N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C10H13ClN2 It is characterized by the presence of a chlorophenyl group attached to a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- Chlorpheniramine
Uniqueness
N’-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
27159-76-8 |
|---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-13(2)8-12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
CQWKDIOAKUEFIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


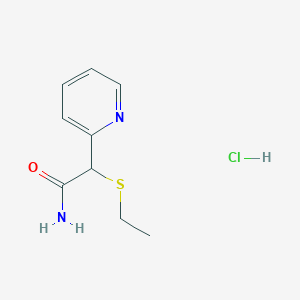

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
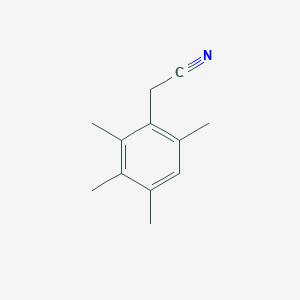
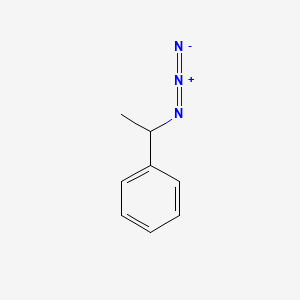
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
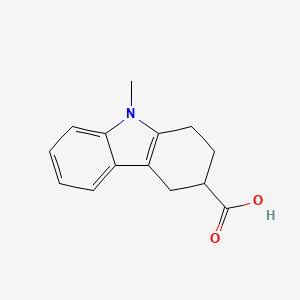

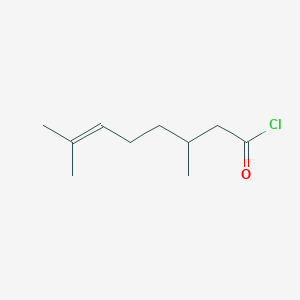
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
